Ribociclib

Content Navigation

- 1. General Information

- 2. Ribociclib (CAS: 1211441-98-3): A High-Selectivity CDK4/6 Inhibitor for Preclinical Oncology Research

- 3. Not Interchangeable: Critical Selectivity and Physicochemical Differences vs. Other CDK4/6 Inhibitors

- 4. Quantitative Evidence: Ribociclib Performance vs. In-Class Alternatives

CAS Number

Product Name

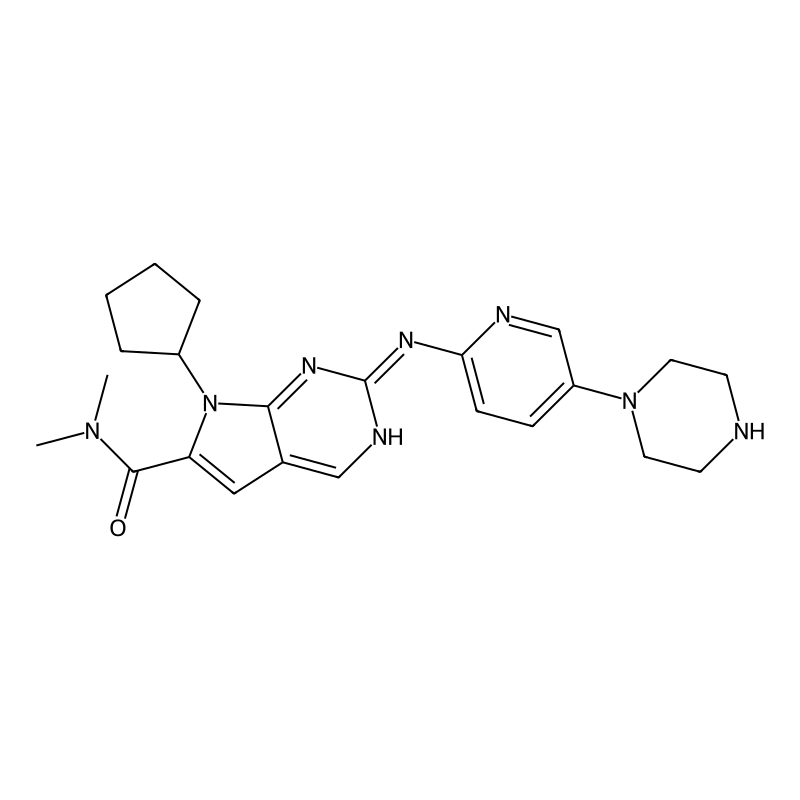

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ribociclib (LEE011) is a potent, orally bioavailable, and highly selective small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). As a key regulator of the G1-S phase transition of the cell cycle, the CDK4/6 pathway is a critical target in oncology research, particularly in hormone receptor-positive (HR+) cancer models where its disruption is a frequent event. Ribociclib functions by inducing G1 cell-cycle arrest in retinoblastoma protein (Rb) proficient cells, making it a foundational tool for studying cell proliferation and developing combination therapies.

References

- [1] Kim, S. et al. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget 9, 35226–35240 (2018).

- [2] Sam-Foh, T. Y. et al. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. OncoTargets and Therapy Volume 10, 5435–5448 (2017).

- [3] Infante, J. R. et al. A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients with Advanced Solid Tumors and Lymphomas. Clinical Cancer Research 22, 5696–5705 (2016).

- [4] Barroso-Sousa, R., Shapiro, G. I. & Tolaney, S. M. Discovery and development of novel therapies in advanced breast cancer: rapid development of ribociclib. Expert Opinion on Drug Discovery 11, 809–819 (2016).

- [5] Shaughnessy, A. F. et al. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data. Cancer Chemotherapy and Pharmacology 86, 257–271 (2020).

While Ribociclib, Palbociclib, and Abemaciclib all target CDK4/6, they are not functionally interchangeable in a research setting. Abemaciclib exhibits a broader kinase inhibition profile, affecting other CDKs (such as CDK1, CDK2, and CDK9) and non-CDK kinases, which can introduce confounding variables and cytotoxic effects not seen with the more selective Ribociclib or Palbociclib. These differences in polypharmacology lead to distinct cellular responses; for instance, at higher doses, Abemaciclib can induce cell death where Ribociclib and Palbociclib only cause cell-cycle arrest. Furthermore, the choice between the free base form of Ribociclib (CAS 1211441-98-3) and its succinate salt directly impacts solubility, a critical parameter for formulation in both in vitro and in vivo models. These molecular-level distinctions necessitate specific compound selection to ensure experimental reproducibility and alignment with study objectives.

References

- [1] Hafner, M. et al. Multiomics profiling establishes the polypharmacology of FDA-approved CDK4/6 inhibitors and the potential for differential clinical activity. Cell Chemical Biology 26, 1067-1080.e8 (2019).

- [2] Tiedt, R. et al. Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research 77, 2346–2346 (2017).

- [3] U.S. Food and Drug Administration. KISQALI (ribociclib) tablets, for oral use. NDA 209092.

- [4] Wander, S. A., Cohen, O. & Winer, E. P. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology 10, (2020).

- [5] Al-kassas, R. et al. Ribociclib Hybrid Lipid–Polymer Nanoparticle Preparation and Characterization for Cancer Treatment. Pharmaceutics 15, 1836 (2023).

High Kinase Selectivity: Minimized Off-Target Activity Compared to Abemaciclib

In a comprehensive kinase panel screening (>450 kinases), Ribociclib and Palbociclib demonstrated high selectivity for CDK4 with very few additional binding events detected. In stark contrast, Abemaciclib was shown to be a more promiscuous kinase inhibitor, binding to numerous other kinases. This high selectivity of Ribociclib reduces the risk of confounding experimental results from unintended off-target activity, which with Abemaciclib can include inhibition of CDK1, CDK2, and CDK9.

| Evidence Dimension | Kinase Selectivity (Number of hits in KINOMEscan panel) |

| Target Compound Data | Ribociclib: Highly selective for CDK4 with very few other distinct binding events. |

| Comparator Or Baseline | Abemaciclib: Described as a "much more promiscuous kinase inhibitor" with multiple off-target binding events. |

| Quantified Difference | Qualitatively significant difference in off-target binding profiles. |

| Conditions | KINOMEscan assay panel of >450 kinases, with compound concentrations adjusted for relative potency against CDK4/6. |

For studies aiming to isolate the specific biological consequences of CDK4/6 inhibition, Ribociclib's high selectivity ensures that observed effects are not confounded by inhibition of other signaling pathways.

Differential Cellular Potency: Preferential Activity in CDK4-Dependent vs. CDK6-Dependent Cell Lines

In cellular assays using cancer cell lines functionally determined to be dependent on either CDK4 or CDK6, Ribociclib demonstrated significantly greater anti-proliferative activity in CDK4-dependent lines. The average differential in IC50 values for CDK4- vs. CDK6-dependent lines was 8.0-fold for Ribociclib. In contrast, Palbociclib showed little difference, with a ratio of only 1.3-fold, while Abemaciclib had a 5.5-fold differential. This preferential potency makes Ribociclib a more specific tool for investigating CDK4-driven proliferation.

| Evidence Dimension | Ratio of cellular IC50 in CDK4-dependent vs. CDK6-dependent cell lines |

| Target Compound Data | Ribociclib: 8.0-fold more potent in CDK4-dependent lines. |

| Comparator Or Baseline | Palbociclib: 1.3-fold (similar potency); Abemaciclib: 5.5-fold. |

| Quantified Difference | Ribociclib is 6.2x more selective for CDK4-dependent cells than Palbociclib. |

| Conditions | Panel of CDK4-dependent and CDK6-dependent cancer cell lines; anti-proliferation measured by CyQuant assay. |

This allows researchers to selectively probe CDK4-driven biology with greater precision than Palbociclib, which inhibits both kinases with near-equal potency in cellular models.

Solubility Profile: pH-Dependent Aqueous Solubility of Free Base vs. Salt Forms

The solubility of Ribociclib is highly pH-dependent. The succinate salt form exhibits low solubility in neutral conditions but has higher solubility in acidic media (e.g., ~2.4 mg/mL). The free base (CAS 1211441-98-3) has a reported aqueous solubility of 0.63 mg/mL. In common organic solvents at 313.2 K, the mole fraction solubility of Ribociclib is highest in PEG-400 (2.66 x 10⁻²) and DMSO (5.00 x 10⁻³), and lowest in water (2.38 x 10⁻⁵), providing clear guidance for stock solution preparation. This contrasts with the succinate salt, which is formulated for oral administration but may require different handling for in vitro buffer systems.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Ribociclib Free Base: 0.63 mg/mL. |

| Comparator Or Baseline | Ribociclib Succinate Salt: Low in neutral pH, ~2.4 mg/mL in acidic conditions. |

| Quantified Difference | The succinate salt is ~3.8 times more soluble than the free base under optimal acidic conditions. |

| Conditions | Aqueous buffer at 37 °C. |

Selecting the free base versus a salt form is a critical procurement decision that directly impacts the feasibility and methodology of compound formulation for specific experimental buffers and dosing vehicles.

Isolating CDK4-Specific Mechanisms in Cell-Based Assays

For research focused on deconvoluting the specific roles of CDK4 versus CDK6 in cell proliferation, Ribociclib is a more precise tool than Palbociclib. Its 8-fold greater potency in CDK4-dependent cell lines allows for targeted inhibition of CDK4-driven processes at concentrations that have a lesser effect on CDK6.

Studies Requiring Clean Kinase Inhibition Profiles to Avoid Confounding Pathways

When the experimental goal is to study the direct downstream effects of CDK4/6 inhibition without activating or inhibiting other kinase pathways, Ribociclib's high selectivity is a key advantage. Unlike Abemaciclib, it avoids engaging a broad range of other kinases, ensuring that observed phenotypic changes can be more confidently attributed to on-target CDK4/6 activity.

Formulation of Concentrated Stock Solutions in Organic Solvents

The free base form of Ribociclib is well-suited for laboratory workflows that rely on preparing high-concentration stock solutions in organic solvents like DMSO or PEG-400, where it demonstrates good solubility. This is a primary consideration for in vitro screening and cell culture experiments where initial compound solubilization in an organic vehicle is standard practice.

References

- [1] Kim, S. et al. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget 9, 35226–35240 (2018).

- [2] Tiedt, R. et al. Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research 77, 2346–2346 (2017).

- [3] Shakeel, F. et al. Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temperatures. Journal of Molecular Liquids 347, 118335 (2022).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Kisqali is indicated for the treatment of women with hormone receptor (HR)âpositive, human epidermal growth factor receptor 2 (HER2)ânegative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In preâ or perimenopausal women, the endocrine therapy should be combined with a luteinising hormoneâreleasing hormone (LHRH) agonist.

Treatment of neuroblastoma

Livertox Summary

Drug Classes

Antineoplastic Agents

Mechanism of Action

Absorption Distribution and Excretion

Unchanged parent drug accounts for only 17% and 12% of the administered dose excreted in feces and urine, respectively. Metabolite M4 (LEQ803) represented approximately 14% and 4% of the administered dose in feces and urine, respectively.

At steady-state, the apparent volume of distribution of ribociclib was 1090 L.

At steady-state in patients with advanced cancer administered receiving the 600 mg dose, the mean apparent oral clearance of ribociclib was 25.5 L/h. At steady-state in patients with early breast cancer administered receiving the 400 mg dose, the mean apparent oral clearance of ribociclib was 38.4 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017

Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review.

PubMed PMID: 28741274.

2: Zangardi ML, Spring LM, Blouin GC, Bardia A. Ribociclib for post-menopausal

women with HR+/HER2- advanced or metastatic breast cancer. Expert Rev Clin

Pharmacol. 2017 Nov;10(11):1169-1176. doi: 10.1080/17512433.2017.1376653. Epub

2017 Sep 18. Review. PubMed PMID: 28875723.

3: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro

BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of

CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi:

10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.

4: Tripathy D, Bardia A, Sellers WR. Ribociclib (LEE011): Mechanism of Action and

Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in

Various Solid Tumors. Clin Cancer Res. 2017 Jul 1;23(13):3251-3262. doi:

10.1158/1078-0432.CCR-16-3157. Epub 2017 Mar 28. Review. PubMed PMID: 28351928.

5: Curigliano G, Criscitiello C, Esposito A, Intra M, Minucci S. Pharmacokinetic

drug evaluation of ribociclib for the treatment of metastatic, hormone-positive

breast cancer. Expert Opin Drug Metab Toxicol. 2017 May;13(5):575-581. doi:

10.1080/17425255.2017.1318848. Epub 2017 Apr 21. Review. PubMed PMID: 28395543.

6: Barroso-Sousa R, Shapiro GI, Tolaney SM. Clinical Development of the CDK4/6

Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care (Basel). 2016

Jun;11(3):167-73. doi: 10.1159/000447284. Epub 2016 Jun 22. Review. PubMed PMID:

27493615; PubMed Central PMCID: PMC4960359.

Explore Compound Types